molecular formula C12H13ClN2O2 B7560579 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid

3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid

Cat. No. B7560579
M. Wt: 252.69 g/mol
InChI Key: YKYDCILXKPAUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid, also known as CCMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMA is a member of the α-amino acid family and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a critical role in memory and learning.
Biochemical and physiological effects:
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the activity of acetylcholinesterase. In vivo studies have shown that it exhibits anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid. One area of focus is the development of new anticancer drugs based on 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid. Another area of focus is the development of new materials based on 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid, such as metal-organic frameworks and other porous materials. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid and its potential applications in the treatment of neurodegenerative disorders.

Synthesis Methods

3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid can be synthesized through a multistep process that involves the reaction of 4-chloro-2-cyanobenzenamine with 2-methylacryloyl chloride in the presence of a catalyst. The resulting product is then reacted with L-alanine in the presence of a base to form 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It also has potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In organic synthesis, 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid can be used as a building block for the synthesis of various compounds. In materials science, 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been used as a precursor for the synthesis of metal-organic frameworks and other porous materials.

properties

IUPAC Name

3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-8(12(16)17)7-15(2)11-4-3-10(13)5-9(11)6-14/h3-5,8H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYDCILXKPAUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1=C(C=C(C=C1)Cl)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid

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